

An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-beta-D-HomoGlu-OtBu*

Cat. No.: *B1363554*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Fmoc-beta-D-HomoGlu-OtBu**, a key building block in modern peptide chemistry and drug discovery.

Core Chemical Structure and Properties

Fmoc-beta-D-HomoGlu-OtBu, systematically named (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid, is a non-natural, D-configured beta-amino acid derivative. Its structure is characterized by three essential chemical moieties that make it highly valuable for Solid-Phase Peptide Synthesis (SPPS).

- **A beta-homoglutamic acid backbone:** Unlike natural alpha-amino acids, the amine group is attached to the beta-carbon. This modification confers resistance to enzymatic degradation by peptidases, which typically recognize L-alpha-amino acids. This increased stability extends the in-vivo half-life of peptides incorporating this residue.
- **An Fmoc (9-fluorenylmethyloxycarbonyl) group:** This base-labile protecting group shields the N-terminus. It remains stable during peptide coupling but can be selectively and efficiently removed under mild basic conditions, typically with piperidine, which is a cornerstone of the most widely used SPPS strategy.

- A tert-butyl (OtBu) ester: This acid-labile group protects the side-chain carboxyl functional group of the homoglutamic acid. This "orthogonal" protection scheme allows the N-terminus to be deprotected for chain elongation while the side chain remains protected, preventing unwanted side reactions. The OtBu group is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).

The D-configuration of the chiral center further enhances proteolytic stability, making peptides containing this building block robust candidates for therapeutic development.

Chemical and Physical Data

The following table summarizes the key quantitative data for **Fmoc-beta-D-HomoGlu-OtBu**.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₉ NO ₆	--INVALID-LINK--
Molecular Weight	439.51 g/mol	--INVALID-LINK--
CAS Number	268542-16-1	--INVALID-LINK--
Appearance	White powder / solid	--INVALID-LINK--
Purity	≥ 98% (HPLC)	--INVALID-LINK--
Melting Point	93-102 °C	--INVALID-LINK--
Storage Conditions	0-8 °C	--INVALID-LINK--

Experimental Protocols: Incorporation via Fmoc-SPPS

The primary application of **Fmoc-beta-D-HomoGlu-OtBu** is its incorporation into a growing peptide chain using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The following is a detailed, representative protocol for a single coupling cycle on a solid support resin (e.g., Wang or Rink Amide resin).

Materials and Reagents

- Peptide synthesis resin (pre-loaded with the first amino acid or ready for first coupling)

- **Fmoc-beta-D-HomoGlu-OtBu**
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents:
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - DIEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents (e.g., DMF, DCM, Isopropanol)
- Peptide synthesis vessel and shaker/agitator

Protocol for One Coupling Cycle

This cycle describes the addition of one **Fmoc-beta-D-HomoGlu-OtBu** residue to a resin-bound peptide chain that has a free N-terminal amine.

- Resin Swelling: The peptidyl-resin is swelled in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - The DMF is drained from the resin.
 - The deprotection solution (20% piperidine in DMF) is added to the resin.
 - The vessel is agitated for 5-10 minutes at room temperature.[\[3\]](#)
 - The solution is drained, and the deprotection step is repeated once more for 5-10 minutes to ensure complete removal of the Fmoc group.
 - The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:

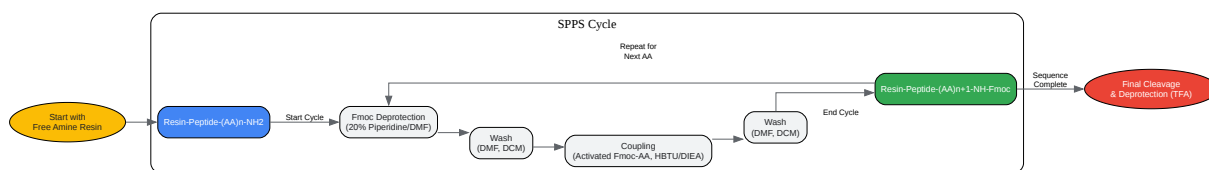
- In a separate vial, dissolve **Fmoc-beta-D-HomoGlu-OtBu** (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
- Add DIEA (6-10 equivalents) to the activation mixture. The solution will typically change color (e.g., to yellow).
- Allow the activation to proceed for 1-2 minutes.
- Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
- Washing:
 - Drain the coupling solution from the resin.
 - Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.
- Cycle Completion: The resin now bears the newly elongated peptide chain, with the terminal **Fmoc-beta-D-HomoGlu-OtBu** residue's N-terminus still protected by its Fmoc group. The cycle (steps 2-4) can now be repeated with the next desired amino acid.

Upon completion of the full peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu ester) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and various scavengers.

Visualization of Workflows and Applications

Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an amino acid like **Fmoc-beta-D-HomoGlu-OtBu**.

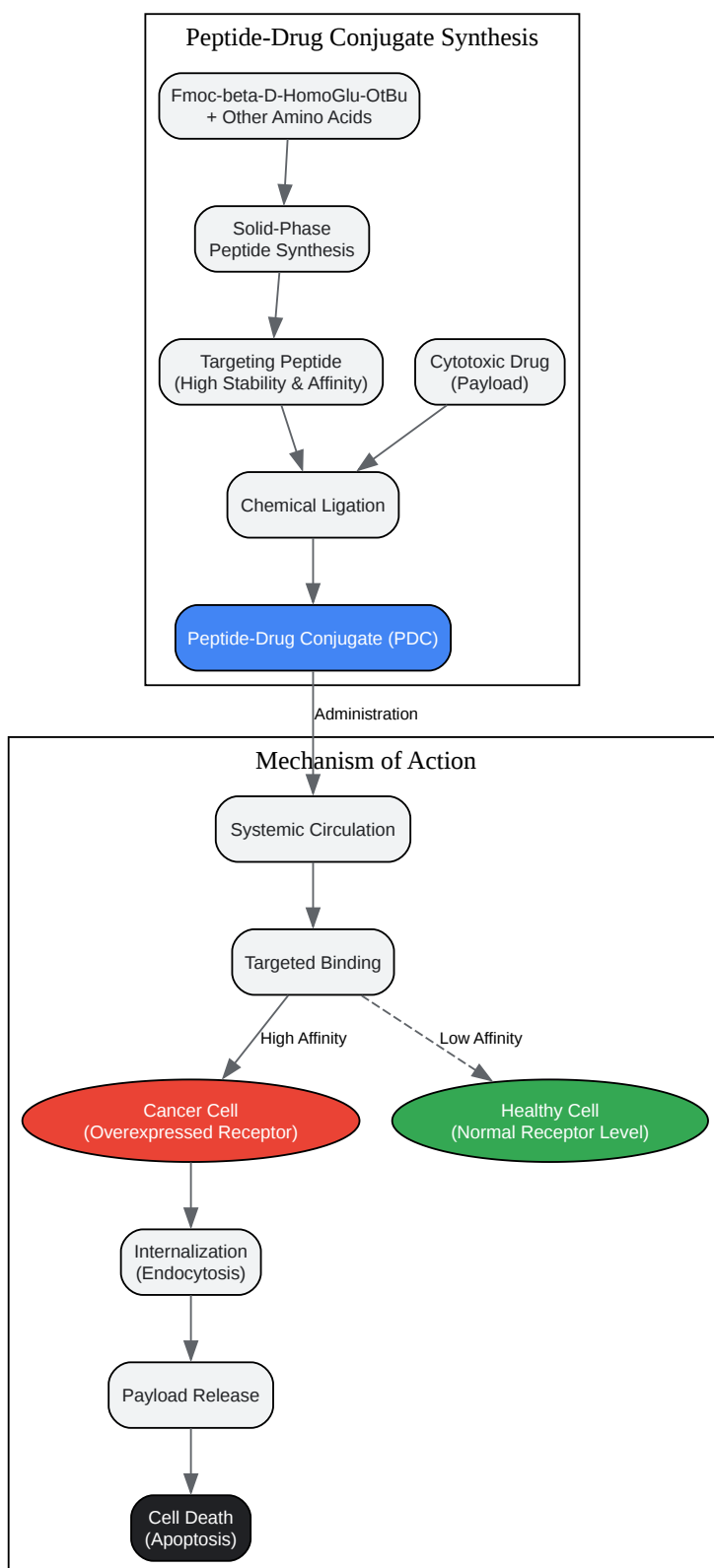


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A diagram of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Application in Targeted Drug Delivery

The unique structural properties of **Fmoc-beta-D-HomoGlu-OtBu** make it an ideal component for synthesizing peptides used in targeted drug delivery systems. The enhanced stability prevents premature degradation, while the modified backbone can influence the peptide's conformation to achieve high-affinity binding to specific cellular targets, such as receptors overexpressed on cancer cells.



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Conceptual workflow for targeted drug delivery using a peptide containing modified amino acids.

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References

- 1. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363554#fmoc-beta-d-homoglu-otbu-chemical-structure]

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